molecular formula C9H4Cl3N B13655290 1,4,7-Trichloroisoquinoline

1,4,7-Trichloroisoquinoline

Cat. No.: B13655290
M. Wt: 232.5 g/mol
InChI Key: ZKOCWDCPANZRPS-UHFFFAOYSA-N
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Description

1,4,7-Trichloroisoquinoline is a chlorinated derivative of isoquinoline, an aromatic heterocyclic organic compound Isoquinoline itself is a structural isomer of quinoline and is known for its presence in various natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7-Trichloroisoquinoline can be synthesized through various methods, including:

    Direct Chlorination: Isoquinoline can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of isoquinoline derivatives. For example, starting with 1,4,7-trihydroxyisoquinoline, the hydroxyl groups can be replaced with chlorine atoms using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1,4,7-Trichloroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives or reduced to form partially hydrogenated isoquinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted isoquinoline derivatives.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of partially hydrogenated isoquinoline derivatives.

Scientific Research Applications

1,4,7-Trichloroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,7-Trichloroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chlorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,6-Trichloroisoquinoline
  • 1,5,7-Trichloroisoquinoline
  • 4,7-Dichloroquinoline

Uniqueness

1,4,7-Trichloroisoquinoline is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interactions with other molecules. Compared to other trichloroisoquinoline derivatives, it may exhibit different chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1,4,7-Trichloroisoquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of three chlorine atoms at the 1, 4, and 7 positions of the isoquinoline structure. Its molecular formula is C9H4Cl3NC_9H_4Cl_3N, with a molecular weight of approximately 232.49 g/mol. The unique arrangement of chlorine atoms influences its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of trichloroisoquinoline exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : Studies have shown that trichloroisoquinoline derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 1-2 µg/mL .
  • Antifungal Activity : Some derivatives also display antifungal properties against pathogens such as Candida albicans and Aspergillus niger, making them candidates for further development in treating fungal infections .

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent research. The compound has shown efficacy against various cancer cell lines:

  • Cell Line Studies : In vitro assays have demonstrated that trichloroisoquinoline derivatives exhibit cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 3.1 to 11.2 µM .
  • Mechanisms of Action : The mechanism involves the modulation of cellular pathways through enzyme inhibition or receptor interaction, affecting cell proliferation and apoptosis .

Study 1: Antimicrobial Efficacy

A study published in Marine Indole Alkaloids highlighted the antimicrobial activity of a derivative of trichloroisoquinoline against several strains of bacteria and fungi. The results indicated a strong correlation between chlorine substitution patterns and antimicrobial efficacy, suggesting that specific chlorinated derivatives could serve as lead compounds for antibiotic development .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of trichloroisoquinoline on various human cancer cell lines. The study revealed that compounds with multiple chlorine substitutions demonstrated enhanced cytotoxicity compared to their non-chlorinated analogs. This suggests that chlorination may play a crucial role in enhancing the biological activity of isoquinoline derivatives .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cell signaling pathways, which can lead to reduced cell proliferation in cancer cells.
  • Receptor Modulation : The compound may also bind to receptors that regulate apoptosis and cell survival, influencing cancer cell fate.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

CompoundAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundHighModerateUnique chlorine substitution pattern
IsoquinolineLowLowParent compound without substitutions
1,5-DichloroisoquinolineModerateLowFewer chlorine atoms

Properties

Molecular Formula

C9H4Cl3N

Molecular Weight

232.5 g/mol

IUPAC Name

1,4,7-trichloroisoquinoline

InChI

InChI=1S/C9H4Cl3N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H

InChI Key

ZKOCWDCPANZRPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC=C2Cl)Cl

Origin of Product

United States

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